Perfluoro(2-methyl-3-oxahexan)amide

Übersicht

Beschreibung

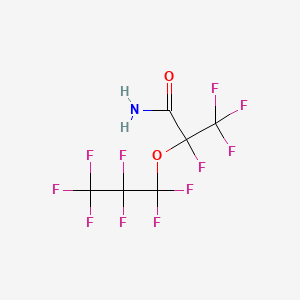

Perfluoro(2-methyl-3-oxahexan)amide, also known as this compound, is a perfluorinated organic compound with the chemical formula C6H2F11NO2. It is known for its excellent thermal stability and resistance to chemical corrosion. This compound is a colorless liquid with high lubricating properties and low surface energy, making it useful in various industrial applications .

Vorbereitungsmethoden

The synthesis of perfluoro(2-methyl-3-oxahexan)amide typically involves the reaction of perfluoropropyl acrylate with ethanol to form perfluoropropyl ketone, which then undergoes cyclization to yield the desired compound . The industrial production of this compound often employs a polar non-proton solvent and a catalyst, such as potassium fluoride, to facilitate the reaction .

Analyse Chemischer Reaktionen

Perfluoro(2-methyl-3-oxahexan)amide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form perfluorinated carboxylic acids.

Reduction: Reduction reactions can convert it into perfluorinated alcohols.

Substitution: It can undergo nucleophilic substitution reactions, where fluorine atoms are replaced by other nucleophiles. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles.

Wissenschaftliche Forschungsanwendungen

Analytical Chemistry

Perfluoro(2-methyl-3-oxahexan)amide is used as a reference standard in analytical chemistry, particularly for the detection and quantification of PFAS in environmental samples. Its stability and resistance to degradation make it an ideal candidate for studies focused on environmental contamination.

Biological Research

This compound is under investigation for its interactions with biological systems. Studies have explored its effects on cellular processes, including:

- Toxicological Assessments : Research indicates that exposure can lead to adverse effects on aquatic organisms, suggesting potential ecological impacts .

- Pharmaceutical Development : Its unique properties make it a candidate for developing new pharmaceuticals targeting specific biological pathways.

Industrial Applications

This compound is utilized in several industrial processes:

- Surfactants and Lubricants : Its chemical structure allows it to function effectively as a surfactant and lubricant in high-performance applications .

- Coatings and Fire-Fighting Foams : The compound's thermal stability and chemical resistance are advantageous in manufacturing coatings and specialized fire-fighting foams .

Environmental Impact and Remediation Technologies

Given the persistence of PFAS compounds in the environment, research has focused on remediation technologies:

- Membrane Filtration : Studies show that membrane filtration can effectively remove up to 99% of PFAS from contaminated water sources .

- Photocatalysis : This method combines UV light with chemical catalysts to degrade PFAS compounds, demonstrating high efficiency in laboratory settings .

Case Study 1: Environmental Monitoring

A study conducted on groundwater contamination revealed that this compound was detected alongside other PFAS compounds. The research emphasized the need for effective remediation techniques due to the compound's persistence in aquatic environments .

Case Study 2: Biological Effects

Research investigating the biological activity of this compound indicated potential hepatotoxicity when exposed to certain concentrations. This study underscores the importance of understanding the biological implications of PFAS exposure .

Wirkmechanismus

The mechanism of action of perfluoro(2-methyl-3-oxahexan)amide involves its interaction with non-polar surfaces, where it rapidly spreads due to its low surface energy. This property allows it to act as an effective surfactant and lubricant. The molecular targets and pathways involved in its action are primarily related to its ability to reduce surface tension and provide a protective barrier against chemical corrosion .

Vergleich Mit ähnlichen Verbindungen

Perfluoro(2-methyl-3-oxahexan)amide is unique compared to other perfluorinated compounds due to its specific molecular structure, which imparts superior thermal stability and chemical resistance. Similar compounds include:

Perfluorooctanoic acid (PFOA): Known for its use in non-stick coatings but has higher toxicity.

Perfluorooctanesulfonic acid (PFOS): Used in firefighting foams and stain repellents but is more environmentally persistent.

Perfluorobutanesulfonic acid (PFBS): A shorter-chain alternative with lower bioaccumulation potential. This compound stands out due to its balanced properties of stability, low toxicity, and effective surfactant capabilities.

Biologische Aktivität

Perfluoro(2-methyl-3-oxahexan)amide, with the CAS number 13140-35-7, is a fluorinated compound that has garnered attention due to its unique chemical properties and potential biological activities. This article delves into the biological activity, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

- Molecular Formula : C₆H₂F₁₁NO₂

- Molecular Weight : 329.068 g/mol

- Purity : Typically around 97% in commercial samples

The presence of fluorine atoms in its structure enhances its stability and lipophilicity, which can influence its interaction with biological systems.

This compound's mechanism of action is still under investigation, but several studies suggest that it may interact with various biomolecules, including proteins and lipids. The compound's high gastrointestinal absorption and ability to permeate biological membranes, including the blood-brain barrier, imply significant bioavailability and potential systemic effects.

Toxicological Profile

Research indicates that this compound exhibits a range of toxicological effects:

- Acute Toxicity : It is classified as toxic if absorbed through the skin or ingested, with symptoms including dizziness, nausea, and respiratory distress .

- Chronic Effects : Long-term exposure may lead to organ damage, particularly affecting the liver and kidneys .

Environmental Impact

As a per- and polyfluorinated alkyl substance (PFAS), this compound has been detected in various environmental media. Its persistence raises concerns regarding bioaccumulation in aquatic organisms and potential impacts on human health through the food chain .

Case Studies

- Adsorption Studies : A comparative study evaluated the removal efficiency of perfluoro(2-methyl-3-oxahexanoic) acid (HFPO-DA), a related compound, using different adsorbents. The findings showed that quaternary-ammonium-functionalized silica gel exhibited superior adsorption capacity compared to conventional granular activated carbon (GAC), suggesting similar behavior for this compound in environmental applications .

- Metabolic Stability : Research into the metabolic pathways of fluorinated compounds indicates that this compound may resist biotransformation, leading to prolonged environmental persistence and potential accumulation in living organisms .

Table 1: Summary of Biological Activities

Eigenschaften

IUPAC Name |

2,3,3,3-tetrafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2F11NO2/c7-2(1(18)19,4(10,11)12)20-6(16,17)3(8,9)5(13,14)15/h(H2,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQHXSBVNMOZRLC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2F11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40381668 | |

| Record name | Perfluoro-2(1-propoxy)perfluoropropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40381668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13140-35-7 | |

| Record name | Perfluoro-2(1-propoxy)perfluoropropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40381668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.